N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}acetamide
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Overview
Description
N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}acetamide is an organic compound with the molecular formula C12H15N3O2. This compound is characterized by the presence of a cyanoethyl group, an ethoxy group, and an acetamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}acetamide typically involves the reaction of 3-amino-4-ethoxyacetophenone with 2-cyanoethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the cyanoethyl or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2-Cyanoethyl)amino]-4-methoxyphenyl}acetamide
- N-{3-[(2-Cyanoethyl)amino]-4-hydroxyphenyl}acetamide
- N-{3-[(2-Cyanoethyl)amino]-4-chlorophenyl}acetamide
Uniqueness
N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
CAS No. |
61679-29-6 |
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Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-[3-(2-cyanoethylamino)-4-ethoxyphenyl]acetamide |
InChI |
InChI=1S/C13H17N3O2/c1-3-18-13-6-5-11(16-10(2)17)9-12(13)15-8-4-7-14/h5-6,9,15H,3-4,8H2,1-2H3,(H,16,17) |
InChI Key |
AXRWKWFXXNKHJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C)NCCC#N |
Origin of Product |
United States |
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